molecular formula C18H21N3O6S2 B2683490 methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate CAS No. 1448077-44-8

methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2683490
CAS No.: 1448077-44-8
M. Wt: 439.5
InChI Key: NJTGNOLMOQKYOA-UHFFFAOYSA-N
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Description

Methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound with multifaceted applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. The core synthetic route starts with the preparation of the isothiazolidin-2-one derivative, which then undergoes sulfonamide formation with 5-(2-methylphenyl)sulfonyl chloride. This intermediate product is further reacted with 4-aminophenyl carbamate under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis techniques to ensure consistency and scalability. The process involves the careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidative derivatives.

  • Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or hydrogen gas under palladium catalysts, producing different reduced forms of the compound.

  • Substitution: The presence of functional groups in the compound allows for substitution reactions, wherein halogenated derivatives can be formed by reacting with halogens in the presence of suitable catalysts.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, palladium on carbon with hydrogen.

  • Catalysts: Palladium catalysts, sulfuric acid for esterification reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, halogenated compounds, and esterified products, each having distinct chemical and physical properties.

Scientific Research Applications

In chemistry , this compound serves as an intermediate in the synthesis of more complex organic molecules, playing a critical role in developing pharmaceuticals and agrochemicals. In biology , it is often explored for its potential enzymatic inhibition properties, making it a candidate for drug development studies. Medicine benefits from this compound's unique interactions with biological targets, offering potential pathways for new therapeutic agents. Industry leverages its chemical stability and reactivity in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, affecting cellular functions and leading to the desired biological outcomes. The sulfonamide and carbamate groups play crucial roles in binding to these targets, influencing the compound's overall activity.

Comparison with Similar Compounds

Compared to similar compounds like sulfamoyl phenyl carbamates and isothiazolidin derivatives, methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate stands out due to its unique structural combination of the sulfonamide and carbamate functionalities. This combination enhances its chemical reactivity and biological activity, offering a broader range of applications. Similar compounds include:

  • Sulfamoyl phenyl carbamate

  • Methyl isothiazolidin derivatives

  • Phenyl carbamate analogs

These comparisons highlight the compound's distinctive properties, making it a valuable subject of scientific research and industrial applications.

Properties

IUPAC Name

methyl N-[4-[[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S2/c1-13-4-7-15(21-10-3-11-28(21,23)24)12-17(13)20-29(25,26)16-8-5-14(6-9-16)19-18(22)27-2/h4-9,12,20H,3,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTGNOLMOQKYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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